

Physical and chemical properties of (4-fluoronaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoronaphthalene-1-boronic acid

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An In-depth Technical Guide to (4-fluoronaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (4-fluoronaphthalen-1-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document details its key characteristics, experimental protocols for its synthesis and common reactions, and explores its potential applications in drug discovery.

Core Physical and Chemical Properties

(4-fluoronaphthalen-1-yl)boronic acid is a white solid organoboron compound. Its properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BFO ₂	[1](--INVALID-LINK--)
Molecular Weight	189.98 g/mol	[1](--INVALID-LINK--)
Melting Point	240-242 °C	[1](--INVALID-LINK--)
Boiling Point (Predicted)	374.0 ± 44.0 °C	[1](--INVALID-LINK--)
pKa (Predicted)	8.60 ± 0.30	[1](--INVALID-LINK--)
Density (Predicted)	1.30 ± 0.1 g/cm ³	[1](--INVALID-LINK--)
Storage	Inert atmosphere, 2-8°C	[1](--INVALID-LINK--)

Note on Solubility: Quantitative solubility data for (4-fluoronaphthalen-1-yl)boronic acid in water and common organic solvents is not readily available in the literature. However, arylboronic acids generally exhibit low solubility in water and hydrocarbons, with moderate to high solubility in polar aprotic solvents like ethers and ketones.[2] The solubility of boronic acids can be influenced by pH and the presence of diols, which can form more soluble boronate esters.[2]

Synthesis and Reactivity

(4-fluoronaphthalen-1-yl)boronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of (4-fluoronaphthalen-1-yl)boronic acid

This protocol describes the synthesis of (4-fluoronaphthalen-1-yl)boronic acid from 1-bromo-4-fluoronaphthalene.[1]

Materials:

- 1-bromo-4-fluoronaphthalene
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate

- n-butyllithium (n-BuLi) solution
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate
- Hexane

Procedure:

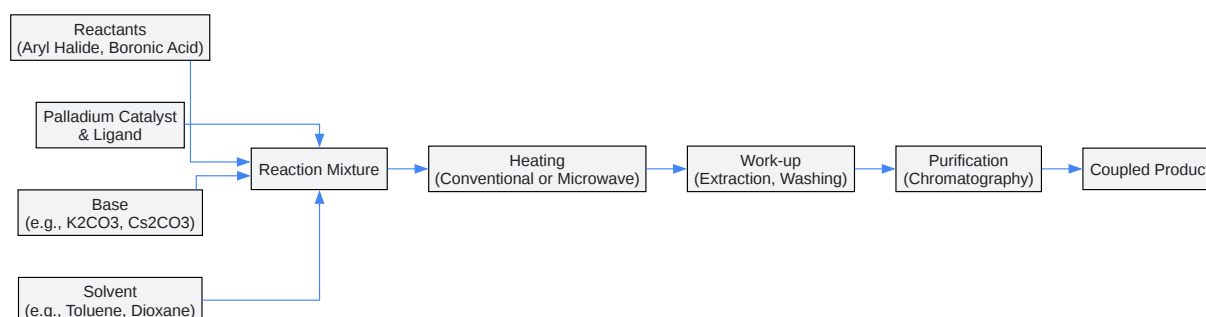
- In a 500 mL three-necked flask, dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous tetrahydrofuran (200.0 mL).
- Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
- Cool the reaction mixture to -78°C .
- Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C .
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Adjust the pH of the mixture to be strongly acidic.
- Extract the product with ethyl acetate (3 x 200.0 mL).
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure.
- Triturate the residue with hexane and filter to obtain the solid product.

Yield: 21.2 g (90.2%) of (4-fluoronaphthalen-1-yl)boronic acid.[1]

Key Reactions: Suzuki-Miyaura Coupling

(4-fluoronaphthalen-1-yl)boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. These structures are prevalent in many pharmaceutical compounds and organic materials.[3]

General Experimental Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Obtaining clear NMR spectra for boronic acids can sometimes be challenging due to the formation of cyclic trimeric anhydrides (boroxines).[4] Using solvents like deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers and provide sharper signals, although the B-OH proton signal will be lost due to exchange with the solvent.[4]

Predicted Spectroscopic Data:

While experimental spectra for (4-fluoronaphthalen-1-yl)boronic acid are not readily available, typical chemical shifts for the naphthalene core protons and carbons can be predicted based on analogous structures. The fluorine atom is expected to introduce characteristic couplings in both the ^1H and ^{13}C NMR spectra.

Applications in Drug Discovery and Development

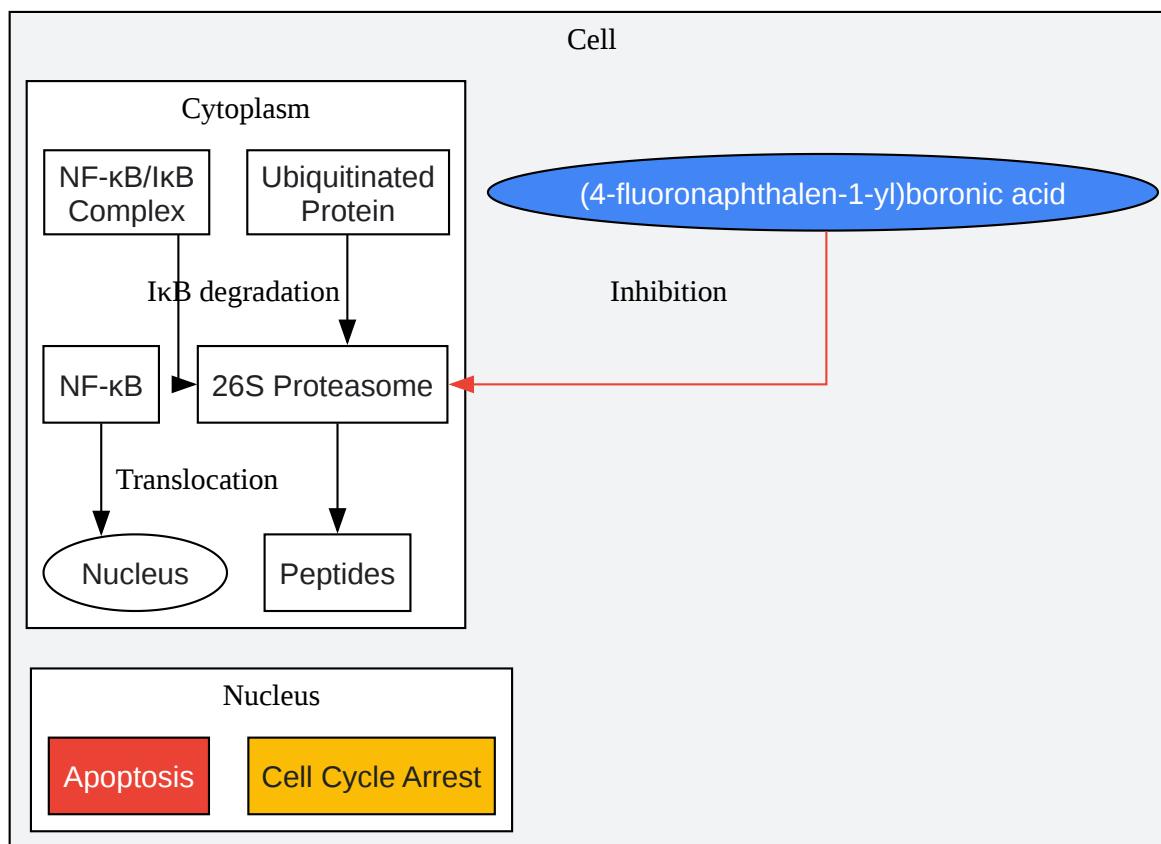
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.^[5] The boronic acid group can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.^[6]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly attributed to (4-fluoronaphthalen-1-yl)boronic acid, its structural features suggest potential interactions with various biological targets. The fluoronaphthalene scaffold is present in a number of biologically active molecules, and the boronic acid functional group is known to target enzymes, particularly proteases.

The primary mechanism of action for many boronic acid-containing drugs is the inhibition of proteasomes. This leads to the disruption of the NF- κ B signaling pathway, which is crucial for cell survival and proliferation, ultimately inducing apoptosis in cancer cells.^[5]

Hypothetical Signaling Pathway Inhibition:



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- To cite this document: BenchChem. [Physical and chemical properties of (4-fluoronaphthalen-1-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069614#physical-and-chemical-properties-of-4-fluoronaphthalen-1-yl-boronic-acid]

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